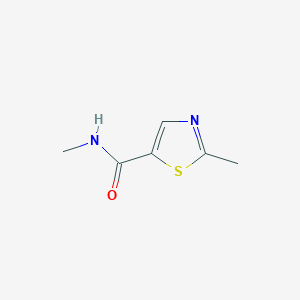

N,2-dimethyl-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N,2-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-8-3-5(10-4)6(9)7-2/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIJVJNJITYIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Thiazole Ring

The thiazole ring can be formed through condensation reactions involving thioamides or thioesters with appropriate aldehydes or ketones. For example, the reaction of a thioamide with an aldehyde in the presence of a catalyst can yield a thiazole derivative.

Modification of Substituents

Once the thiazole ring is formed, substituents can be modified through various reactions such as acylation, alkylation, or amidation. These reactions often require specific conditions and catalysts to achieve high yields.

Analysis of Related Compounds

Synthesis of Thiazole-5-Carboxamide Derivatives

In the synthesis of thiazole-5-carboxamide derivatives, thionyl chloride (SOCl₂) is often used to convert carboxylic acids into acyl chlorides, which are then reacted with amines to form amides. This method could be adapted for the synthesis of N,2-dimethyl-1,3-thiazole-5-carboxamide by using a suitable amine and adjusting the reaction conditions.

Use of Coupling Agents

In peptide coupling reactions, agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) are used to facilitate the formation of amide bonds. These agents could be employed in the synthesis of This compound to improve yields and efficiency.

Data and Research Findings

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N,2-dimethyl-1,3-thiazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it inhibits tumor cell proliferation in various cancer cell lines. For example, one study demonstrated that derivatives of thiazole compounds could reduce cell viability in breast cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has demonstrated activity against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Chemical Synthesis

In the chemical industry, this compound serves as a building block for synthesizing more complex thiazole derivatives. These derivatives are utilized in the production of dyes, biocides, and chemical reaction accelerators .

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored in pharmaceutical development as a potential therapeutic agent for various diseases. Its role in drug formulation highlights its significance in medicinal chemistry .

Data Table: Summary of Applications

Case Study 1: Anticancer Research

A study published in MDPI evaluated novel thiazole derivatives including this compound for their anticancer activity. The results indicated a dose-dependent inhibition of cancer cell proliferation with significant effects observed at lower concentrations .

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of this compound against common pathogens. The findings suggested that this compound could serve as an effective agent against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of N,2-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key Analogs :

Dasatinib (BMS-354825): Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide Molecular Weight: 488.0 g/mol Substituents: Chlorophenyl, pyrimidinyl, and hydroxyethylpiperazine groups enhance kinase binding and solubility . Synthesis: Multi-step process involving sulfur-directed lithiation and coupling with isocyanates .

ND-11503 :

- Structure: N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide

- Molecular Weight: ~357.4 g/mol

- Substituents: Dihydrobenzofuranmethyl and ethyl groups improve lipophilicity and target engagement .

Compound: Structure: 4-Amino-N-(2,6-difluorophenyl)-2-[(4-sulfamoylphenyl)amino]-1,3-thiazole-5-carboxamide Key Feature: Sulfamoyl and difluorophenyl groups optimize CDK2 binding (PDB: 3R9H) .

Compound: Structure: N-(2-Chloro-6-methylphenyl)-2-[(3,5-dimorpholin-4-ylphenyl)amino]-1,3-thiazole-5-carboxamide Molecular Weight: 514.0 g/mol Substituents: Morpholino groups enhance solubility and pharmacokinetics .

Pharmacological and Biochemical Profiles

Metabolism and Toxicity :

- N,2-Dimethyl analog: Lacks data, but methyl groups may undergo demethylation (cf.

- Dasatinib : Metabolized via CYP3A4; common toxicities include myelosuppression and pleural effusion .

Biological Activity

N,2-dimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative recognized for its diverse biological activities. This compound has been the subject of various studies highlighting its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

This compound interacts with multiple biological targets. It exhibits significant antioxidant , analgesic , anti-inflammatory , antimicrobial , and anticancer activities. Specifically, it has been shown to inhibit enzymes involved in metabolic pathways, which can alter cellular processes and gene expression patterns .

Biochemical Pathways

The compound influences several biochemical pathways. For instance, it modulates cell signaling pathways crucial for cell growth and differentiation. Its interaction with proteins can lead to conformational changes that affect enzyme activity and gene expression by interacting with transcription factors .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

-

Anticancer Activity :

- A study demonstrated that this compound inhibits HSET (KIFC1), a protein critical for centrosome clustering in cancer cells. The inhibition led to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

- In vitro assays showed that this compound has significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that modifications to the thiazole ring can enhance biological activity. For example:

- The presence of electron-withdrawing groups (e.g., NO₂) or electron-donating groups (e.g., OMe) on the thiazole moiety significantly affects the compound's potency against various pathogens .

- SAR studies have shown that specific substitutions can lead to improved antiproliferative activities in cancer cell lines such as MDA-MB-231 and HepG2 .

Q & A

Q. What are the common synthetic routes for N,2-dimethyl-1,3-thiazole-5-carboxamide, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves cyclization reactions of thiazole precursors. For example, a multi-step approach may include:

- Step 1 : Lithiation of 2-chlorothiazole derivatives followed by coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) to form the carboxamide core .

- Step 2 : Protection of the amide nitrogen using NaH and 4-methoxybenzyl chloride, enabling subsequent coupling with pyrimidine derivatives .

- Step 3 : Deprotection and final condensation with piperazine derivatives under reflux conditions .

Critical factors : Use of catalysts (e.g., NaH for deprotonation), solvent choice (DMF or ethanol), and reaction temperature (room temperature for coupling, reflux for cyclization). Yields are highly sensitive to stoichiometry and moisture control.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and carboxamide functionality.

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in related thiazole-carboxamide derivatives (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) .

- Mass spectrometry : High-resolution MS validates molecular weight and purity.

Note : Impurities from incomplete deprotection (e.g., residual PMB groups) must be monitored via HPLC .

Q. What are the recommended protocols for solubility testing and stability assessment of this compound?

- Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and hydrolytic conditions (acidic/basic media). Monitor via LC-MS for decomposition products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Variation of substituents : Synthesize analogs with modified alkyl/aryl groups at the 2-position or heterocyclic replacements for the thiazole ring.

- Biological assays : Test against cancer cell lines (e.g., IC determination via MTT assay) and kinase inhibition profiles (e.g., Src kinase assays) .

- Data analysis : Use molecular docking to correlate substituent effects with binding affinity to target proteins (e.g., BCR-ABL kinase in dasatinib analogs) .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiazole-carboxamide derivatives?

- Reproducibility checks : Validate assays under standardized conditions (e.g., cell passage number, serum concentration).

- Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or coupling) be elucidated?

- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates.

- Isotopic labeling : Use O-labeled reagents to trace carboxamide formation pathways.

- Computational modeling : DFT calculations (e.g., Gaussian software) predict transition states and activation energies for cyclization steps .

Q. What advanced purification techniques improve the scalability of this compound synthesis?

- Chromatography : Use preparative HPLC with C18 columns for high-purity isolation (>98%).

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield and reduce amorphous byproducts.

- Quality control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of purity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.